![molecular formula C4H6BrF3S B6350513 3-(Trifluoromethythio)propyl bromide, 97% CAS No. 1301739-27-4](/img/structure/B6350513.png)
3-(Trifluoromethythio)propyl bromide, 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trifluoromethylthio compounds are a class of organosulfur compounds containing a trifluoromethylthio functional group (-SCF3). They are used in various fields due to their unique physical and chemical properties .
Synthesis Analysis
The synthesis of trifluoromethylthio compounds often involves the use of trifluoromethanethiol (CF3SH) as a starting material. The specific synthesis route for “3-(Trifluoromethythio)propyl bromide” is not available in the resources I have .Scientific Research Applications
Pharmaceutical Applications
Fluorine compounds, including those with trifluoromethyl groups, are abundant in more than 20% of pharmaceutical products . This is mainly due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides . Therefore, 1-Bromo-3-trifluoromethylsulfanyl-propane could potentially be used in the development of new pharmaceuticals.
Agrochemical Applications
Similar to pharmaceuticals, trifluoromethyl groups are also prevalent in agrochemical products . The unique properties of these groups can enhance the effectiveness of pesticides and other agrochemicals .
Transition Metal-Mediated Trifluoromethylation Reactions
The trifluoromethyl group has been increasingly incorporated into organic motifs over the last decade . 1-Bromo-3-trifluoromethylsulfanyl-propane could potentially be used in transition metal-mediated trifluoromethylation reactions .
Synthesis of 2-Trifluoromethylindoles
An efficient method of synthesizing 2-trifluoromethylindoles from indoles with easy-to-handle, cheap, and low-toxic CF3SO2Na under metal-free conditions has been described . This method selectively introduces trifluoromethyl to indoles on the C2 position . Given the structural similarity, 1-Bromo-3-trifluoromethylsulfanyl-propane could potentially be used in similar reactions.
Development of Bioactive Indole Derivatives
Indole compounds, including those with trifluoromethyl groups, are widely found in nature and most of them are bioactive . They are diffusely used in medicine, as food additives, and in other fields . Therefore, 1-Bromo-3-trifluoromethylsulfanyl-propane could potentially be used in the development of new bioactive indole derivatives .
Research on New Physiologically Active Indoles
Given the importance of indoles and trifluoromethyl groups, combining the two into a single entity would be very interesting . From the perspective of synthetic methodology and application prospects, it is of profound significance to study new and potentially physiologically active indoles containing trifluoromethyl . Therefore, 1-Bromo-3-trifluoromethylsulfanyl-propane could potentially be used in such research.
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in organic synthesis, suggesting that its targets could be a variety of organic molecules .
Mode of Action
The mode of action of 1-Bromo-3-trifluoromethylsulfanyl-propane involves its reaction with other molecules. For instance, one study discusses the reaction of a similar compound, 1-bromo-3,3,3-trifluoropropene, with hydroxyl (OH) free radicals . The study identifies six distinct reaction pathways, suggesting that 1-Bromo-3-trifluoromethylsulfanyl-propane might have a similar multi-pathway mode of action .
Biochemical Pathways
The compound’s potential to participate in various reactions suggests that it could influence a range of biochemical pathways .
Result of Action
Given its potential use in organic synthesis, it’s likely that its effects would depend on the specific reactions it participates in .
properties
IUPAC Name |
1-bromo-3-(trifluoromethylsulfanyl)propane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrF3S/c5-2-1-3-9-4(6,7)8/h1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRIZFQFJXKSBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSC(F)(F)F)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrF3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-trifluoromethylsulfanyl-propane |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.